C6 Bromine Cross-Coupling vs. Inert Analogs
The presence of a bromine atom at the 6-position is the primary driver of this compound's utility as a synthetic intermediate. Unlike the corresponding 6-unsubstituted analog (2,5-dimethyl-3H-imidazo[4,5-b]pyridine), the C6-Br bond in 6-Bromo-2,5-dimethyl-3H-imidazo[4,5-b]pyridine is a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the regiospecific introduction of aryl, heteroaryl, or amino groups at this position [1]. The 6-unsubstituted analog lacks a reactive handle at this position, precluding its direct use in such diversification strategies. The 2- and 5-methyl groups further stabilize the heterocyclic core and block potential side reactions at those positions, ensuring the C6 position is the exclusive site of functionalization [2].
| Evidence Dimension | Reactivity at C6 position |
|---|---|
| Target Compound Data | Reactive site for Pd-catalyzed cross-coupling |
| Comparator Or Baseline | 2,5-dimethyl-3H-imidazo[4,5-b]pyridine (CAS 873330-96-2): No C6 halogen, inert at this position |
| Quantified Difference | Qualitative: Enables vs. prevents diversification at C6 |
| Conditions | Inferred from established reactivity of aryl bromides and imidazo[4,5-b]pyridine scaffold |
Why This Matters
Procurement of the brominated derivative is mandatory for any project requiring C6-functionalized imidazopyridines; the unsubstituted analog cannot serve as a substitute.
- [1] Yutilov YM, et al. Halogenation of 2-unsubstituted and 2-methylimidazo[4,5-b]pyridine derivatives. Russ J Org Chem. 2005. View Source
- [2] 6-bromo-2,5-dimethyl-3H-imidazo[4,5-b]pyridine. PubChem. Accessed 2026. View Source
